![molecular formula C15H18N2O2 B5655680 1-acetyl-3-(3-methylphenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5655680.png)
1-acetyl-3-(3-methylphenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene
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Overview
Description
Synthesis Analysis
The synthesis of diazaspiro[4.4]nonane derivatives, including structures similar to the compound , often involves reactions of methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with 4-benzylamino- and 4-arylaminopent-3-en-2-ones (Silaichev et al., 2012). This method highlights a versatile approach to constructing the diazaspiro framework, crucial for producing a wide range of diazaspiro[4.4]nonane derivatives with varying substituents.
Molecular Structure Analysis
The molecular structure of diazaspiro[4.4]nonane derivatives has been extensively studied through X-ray crystallography. These studies reveal the detailed geometrical parameters of the spirocyclic frameworks, providing insights into the stereochemical configurations and molecular conformations specific to these compounds (Silaichev et al., 2013).
Chemical Reactions and Properties
Diazaspiro[4.4]nonane derivatives are reactive towards various chemical reagents, undergoing transformations that include cycloadditions, nucleophilic substitutions, and more. These reactions are pivotal for further functionalization of the spirocyclic core, allowing the synthesis of complex molecules with potential biological activities (Farag et al., 2008).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, are influenced by the molecular structure of the diazaspiro[4.4]nonane derivatives. The presence of different substituents on the spiro framework affects these properties, which can be characterized using various spectroscopic and crystallographic techniques (Zhou et al., 2010).
properties
IUPAC Name |
1-[2-(3-methylphenyl)-1-oxa-3,4-diazaspiro[4.4]non-2-en-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-11-6-5-7-13(10-11)14-16-17(12(2)18)15(19-14)8-3-4-9-15/h5-7,10H,3-4,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CARIHBYPFMBXBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN(C3(O2)CCCC3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(3-Methylphenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone |
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